molecular formula C11H15NO2 B3250057 Ethyl 2-[3-(methylamino)phenyl]acetate CAS No. 200214-39-7

Ethyl 2-[3-(methylamino)phenyl]acetate

Cat. No.: B3250057
CAS No.: 200214-39-7
M. Wt: 193.24 g/mol
InChI Key: OWCZLEHZJPOLBO-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(methylamino)phenyl]acetate is an organic compound with the molecular formula C₁₁H₁₅NO₂ It is a derivative of phenylacetic acid and is characterized by the presence of an ethyl ester group and a methylamino substituent on the phenyl ring

Mechanism of Action

Target of Action

As an ester, it may interact with various enzymes and proteins that metabolize or bind to esters .

Mode of Action

Ethyl 2-[3-(methylamino)phenyl]acetate, being an ester, can undergo various chemical reactions. Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes.

Biochemical Pathways

Esters are known to participate in various biochemical reactions, including hydrolysis and trans-esterification . These reactions can affect various biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

As an ester, it is likely to be absorbed and distributed in the body, metabolized (possibly through hydrolysis or trans-esterification), and eventually excreted . These properties can impact the compound’s bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(methylamino)phenyl]acetate typically involves the esterification of 2-[3-(methylamino)phenyl]acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-[3-(methylamino)phenyl]acetic acid+ethanolsulfuric acidethyl 2-[3-(methylamino)phenyl]acetate+water\text{2-[3-(methylamino)phenyl]acetic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-[3-(methylamino)phenyl]acetic acid+ethanolsulfuric acid​ethyl 2-[3-(methylamino)phenyl]acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as sulfonated resins can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(methylamino)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-[3-(methylamino)phenyl]acetic acid or 2-[3-(methylamino)phenyl]acetone.

    Reduction: Formation of ethyl 2-[3-(methylamino)phenyl]ethanol or 2-[3-(methylamino)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-[3-(methylamino)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 2-[3-(methylamino)phenyl]acetate can be compared with other similar compounds such as:

    Ethyl 2-[3-(dimethylamino)phenyl]acetate: Differing by the presence of an additional methyl group on the amino substituent.

    Mthis compound: Differing by the presence of a methyl ester group instead of an ethyl ester group.

    2-[3-(methylamino)phenyl]acetic acid: Differing by the absence of the ester group.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups.

Properties

IUPAC Name

ethyl 2-[3-(methylamino)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCZLEHZJPOLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200214-39-7
Record name ethyl 2-[3-(methylamino)phenyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of borane-dimethylsulphide complex (2M in THF; 20 mL) was added to an ice cold solution of 3-(formylamino)phenylacetic acid ethyl ester (4.1 g; 0.02 mol; from step (i) above) in THF (dry; 100 mL) and the reaction mixture was stirred for 1 hour. The resultant solution was poured onto diluted HCl and the mixture left for 15 minutes, whereafter it was washed with ether to remove unreacted material. The aqueous solution was made alkaline (NaHCO3) and extracted with ether (3 times). The combined organic phases were washed with water, dried (Na2SO4) and evaporated to yield 3.0 g (78%) of the sub-title compound.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(formylamino)phenylacetic acid ethyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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